molecular formula C16H21NO4 B12952728 1-Benzyl 3-methyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate

1-Benzyl 3-methyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate

Cat. No.: B12952728
M. Wt: 291.34 g/mol
InChI Key: TZYCWTCHGHONMS-UHFFFAOYSA-N
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Description

1-Benzyl 3-methyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and two carboxylate groups attached to a pyrrolidine ring

Preparation Methods

The synthesis of 1-Benzyl 3-methyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.

    Methylation: The methyl groups are added through alkylation reactions using methylating agents such as methyl iodide.

    Carboxylation: The carboxylate groups are introduced through carboxylation reactions, often involving carbon dioxide or carboxylating reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Benzyl 3-methyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring, leading to the formation of substituted derivatives.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl 3-methyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparison with Similar Compounds

1-Benzyl 3-methyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

    1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate: This compound lacks the additional methyl groups on the pyrrolidine ring, which may affect its reactivity and applications.

    1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate:

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

1-O-benzyl 3-O-methyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C16H21NO4/c1-16(2)11-17(9-13(16)14(18)20-3)15(19)21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3

InChI Key

TZYCWTCHGHONMS-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1C(=O)OC)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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